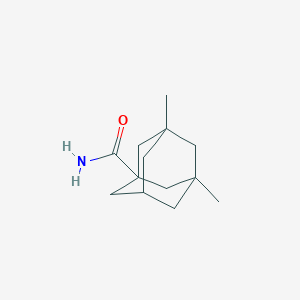

3,5-dimethyladamantane-1-carboxamide

描述

Overview of Adamantane Chemistry

Adamantane (C₁₀H₁₆) is a diamondoid hydrocarbon characterized by a rigid, tetracyclic structure resembling the carbon lattice of diamond. Its unique geometry confers exceptional thermal stability, with a melting point of 270°C, and low chemical reactivity due to strain-free cyclohexane ring fusion. The molecule’s symmetry (T₄ point group) and van der Waals interactions enable applications in materials science, such as high-temperature lubricants, and pharmaceuticals, where its lipophilicity enhances drug bioavailability.

Table 1: Key Physical Properties of Adamantane

| Property | Value | Source |

|---|---|---|

| Melting Point | 270°C | |

| Density | 1.08 g/cm³ (cubic phase) | |

| Solubility in Water | 0.0021 g/L (25°C) | |

| Crystal System | Face-centered cubic (Fm3m) |

Historical Context of Adamantane Derivatives

Adamantane derivatives emerged as pharmacophores following Schleyer’s 1957 synthesis of adamantane via aluminum chloride-catalyzed rearrangement of tetrahydrodicyclopentadiene (yield: 30–40%). Early derivatives like amantadine (1-aminoadamantane), discovered in 1964, demonstrated antiviral activity against Influenza A by inhibiting the M2 proton channel. This breakthrough spurred systematic exploration of adamantane’s chemical space, leading to carboxamide derivatives in the 21st century for applications in antiviral and antimicrobial therapies.

Significance of 3,5-Dimethyladamantane-1-carboxamide in Chemical Research

This compound integrates two methyl groups at bridgehead positions (C3, C5) and a carboxamide moiety at C1. These modifications enhance lipophilicity (logP ≈ 2.86) and steric bulk, optimizing interactions with hydrophobic protein pockets. Recent studies highlight its role as a scaffold for Ebola virus entry inhibitors (EC₅₀: ≤20 nM) and antimicrobial agents against multidrug-resistant pathogens (MIC: <0.25 µg/mL). Its resistance to metabolic degradation (HLM t₁/₂ >60 min) further underscores its utility in drug design.

Classification within Adamantane Derivatives

This compound belongs to the bridgehead-substituted carboxamide subclass of adamantane derivatives, distinguished by:

- Positional Isomerism : Methyl groups at C3/C5 versus C2/C4 in related analogs.

- Functional Group Hierarchy : Carboxamide (-CONH₂) as the primary pharmacophore versus amines (-NH₂) in memantine or hydroxyls (-OH) in solifenacin.

- Bioactivity Profile : Greater antimicrobial potency compared to unsubstituted adamantane-1-carboxamide (MIC: 8 µg/mL vs. 32 µg/mL).

Nomenclature and Structural Identity

IUPAC Name : 3,5-Dimethyltricyclo[3.3.1.1³,⁷]decane-1-carboxamide

Structural Features :

- Core : Adamantane skeleton with chair-conformation cyclohexane rings.

- Substituents :

Structural Representations :

- SMILES : CC12CC3CC(C1)(CC(C3)(C2)C(=O)N)C

- InChI : InChI=1S/C13H20O2/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H,14,15)

Table 2: Comparative Analysis of Adamantane Carboxamides

属性

IUPAC Name |

3,5-dimethyladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWMHZAOCNZQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

The synthesis of 3,5-dimethyladamantane-1-carboxamide via direct formamidation leverages the reactivity of 1,3-dimethyladamantane with formamide in concentrated acidic media. This method, patented in US20090299097A1, avoids halogenated intermediates and operates under milder conditions compared to traditional nitrile-based routes. The reaction proceeds through a carbocation intermediate generated by protonation of 1,3-dimethyladamantane in acids such as nitric (30–70%) or sulfuric (90–98%). Formamide acts as a nucleophile, attacking the carbocation to form the desired carboxamide (Figure 1).

Table 1: Key Reaction Parameters for Direct Formamidation

The choice of acid profoundly influences reaction efficiency. Sulfuric acid (95–98%) achieves yields of 85–95%, while nitric acid (65%) yields 70–80%. Phosphoric or perchloric acids are less effective, often requiring higher temperatures and producing more by-products.

In Situ Preparation of Starting Material

A notable advancement in this method is the in situ generation of 1,3-dimethyladamantane from cost-effective hydrocarbons like perhydrogenated methylcyclopentadiene dimer. This “one-pot” approach involves cationic rearrangement of the hydrocarbon in concentrated sulfuric acid, followed by direct formamidation without isolating intermediates. The integrated process reduces purification steps and enhances scalability, making it industrially viable.

Yield and By-Product Profile

Gas chromatography-mass spectrometry (GC-MS) analyses reveal that the primary by-products are unreacted 1,3-dimethyladamantane and trace amounts of 3,5-dimethyladamantane-1-ol. Impurities in the starting material are tolerated, underscoring the method’s robustness. Typical yields range from 40–95%, depending on acid strength and temperature control.

Comparative Analysis with Alternative Methods

Nitrile-Based Routes (Historical Context)

Prior to direct formamidation, 1-halo-3,5-dimethyladamantane intermediates were reacted with nitriles (e.g., acetonitrile) in phosphoric acid to form acetamido derivatives, which required harsh hydrolysis to yield the free amine. For example, 1-bromo-3,5-dimethyladamantane reacts with acetonitrile at 65–90°C for 1–20 hours, followed by alkaline hydrolysis at 130°C. This method’s drawbacks include:

-

Use of toxic halogenated precursors.

-

High energy demands due to prolonged heating.

Table 2: Comparison of Formamidation vs. Nitrile-Based Methods

Halogen-Free Advantages

The elimination of halogenated reagents in direct formamidation addresses environmental and safety concerns associated with handling bromine or chlorine derivatives. Additionally, the absence of oleum (fuming sulfuric acid) reduces corrosion risks and waste disposal challenges.

Process Optimization and Scalability

Acid Selection and Concentration

Sulfuric acid (95–98%) is preferred for large-scale synthesis due to its superior protonation capability and recyclability. Dilute nitric acid (65%) is reserved for lab-scale reactions where sulfur contamination is problematic. Acid concentration must be tightly controlled; deviations below 90% for H₂SO₄ or 60% for HNO₃ result in incomplete carbocation formation and reduced yields.

Temperature Control

Maintaining temperatures below 50°C minimizes dehydration side reactions that produce 3,5-dimethyladamantane-1-ol. Industrial reactors employ jacketed cooling systems to sustain 0–10°C during formamide addition, ensuring optimal selectivity.

Scalability Challenges

While the in situ method streamlines production, scaling the cationic rearrangement step requires precise control over hydrocarbon feed rates and acid mixing to prevent exothermic runaway reactions. Pilot studies indicate that continuous-flow reactors enhance heat dissipation and improve yield consistency.

Applications and Implications

化学反应分析

Types of Reactions: 3,5-dimethyladamantane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride to form amines.

Substitution: The methyl groups and the carboxamide group can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: 3,5-Dimethyl-1-adamantanecarboxylic acid.

Reduction: 3,5-Dimethyl-1-adamantanamine.

Substitution: Various substituted adamantane derivatives.

科学研究应用

3,5-dimethyladamantane-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurodegenerative diseases.

作用机制

The mechanism of action of 3,5-dimethyladamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Functional Group Variations and Molecular Properties

Structural and Functional Insights

Carboxamide vs. Carboxylic Acid :

The carboxamide group (-CONH₂) in this compound offers dual hydrogen-bonding capacity, contrasting with the ionizable carboxylic acid (-COOH) in 3,5-dimethyladamantane-1-carboxylic acid. This difference impacts solubility (carboxamides are less acidic) and target interactions. For example, Itdac-6’s N-hydroxycarboxamide binds UBE2C via H-bonds, while carboxylic acids are typically intermediates due to their reactivity .- Alcohols often serve as metabolites or synthetic precursors, as seen in memantine derivatives .

- Amino and Hydroxy Analogs: 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride introduces a basic amine group, enhancing water solubility as a hydrochloride salt. This contrasts with the neutral carboxamide, highlighting how functional groups dictate pharmacokinetics .

- Synthetic Accessibility: Synthesis of 1-formamido-3,5-dimethyladamantane involves nitration of 1,3-dimethyladamantane followed by formamide substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。